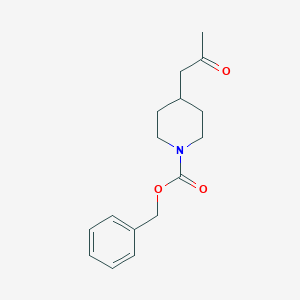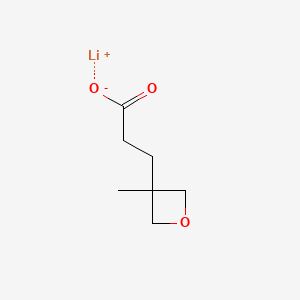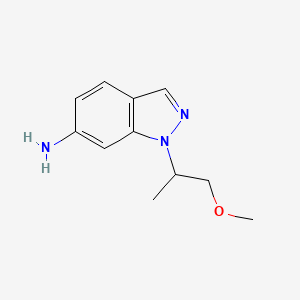
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group, a trifluoroacetyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes, use of catalysts to enhance reaction efficiency, and implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
1-Trifluoroacetyl Piperidine: A compound with a trifluoroacetyl group attached to a piperidine ring, used in the synthesis of various chemical probes.
Uniqueness
4-Ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the combination of its ethyl, trifluoroacetyl, and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in diverse research fields.
Propiedades
Fórmula molecular |
C10H14F3NO3 |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
4-ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-2-9(8(16)17)3-5-14(6-4-9)7(15)10(11,12)13/h2-6H2,1H3,(H,16,17) |
Clave InChI |
OWDJCXTVAXQTTI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(CC1)C(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)


![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)

![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)

![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)

![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
